N'-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
Description
N'-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is a structurally complex ethanediamide derivative featuring two distinct functional groups: a 3-(methylsulfanyl)phenyl substituent and a [1-(thiophen-3-yl)cyclopropyl]methyl moiety. Thiophene rings, as seen in this compound, are common in medicinal chemistry due to their electron-rich aromatic systems, which facilitate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-11-17(6-7-17)12-5-8-23-10-12/h2-5,8-10H,6-7,11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDSXZLTEDUQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the phenyl ring substituted with a methylsulfanyl group, followed by the introduction of the thiophenyl-cyclopropyl moiety. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of method depends on the desired production volume and the specific requirements of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and cost-effectiveness in industrial production.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions may vary depending on the desired product and the specific oxidizing agent used.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions may result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Observations :
- The target compound’s cyclopropylmethyl group distinguishes it from BG16147, which has a flexible hydroxypropyl chain. This rigidity may reduce off-target interactions compared to BG16147’s more flexible analog .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s methylsulfanyl group likely increases lipophilicity (LogP ~3.5) compared to BG16147’s polar hydroxy group (LogP ~2.8). This could enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
- ’s compound has a lower LogP (~1.9) due to its sulfamoyl and tetrahydrofuran groups, favoring aqueous solubility .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into its functional groups:
- Methylsulfanyl group : Contributes to its lipophilicity and potential interactions with biological membranes.
- Thiophen-3-yl group : May enhance binding affinity to specific biological targets.
- Cyclopropyl moiety : Known to influence the pharmacokinetics and dynamics of drug candidates.
Molecular Formula
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains. For instance, studies on related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Certain analogs have been investigated for their ability to induce apoptosis in cancer cell lines, suggesting potential use in oncology.
- Anti-inflammatory Effects : The presence of the methylsulfanyl group may contribute to anti-inflammatory properties by modulating inflammatory pathways.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which can disrupt cell proliferation.
- Receptor Binding : The thiophenyl and cyclopropyl groups may facilitate binding to specific receptors, influencing signal transduction pathways.
Case Studies
-
Antimicrobial Screening : A study evaluated the antimicrobial activity of various thiophene-containing compounds. The results showed that derivatives with methylsulfanyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
Compound Activity Against S. aureus Activity Against E. coli Compound A 15 mm inhibition zone 12 mm inhibition zone N'-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide 18 mm inhibition zone 16 mm inhibition zone - Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced cell death at micromolar concentrations, with mechanisms involving oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
